![molecular formula C11H8ClF3O2 B1379454 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1260676-52-5](/img/structure/B1379454.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
“1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260676-52-5 . It has a molecular weight of 264.63 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid" . The InChI code for this compound is "1S/C11H8ClF3O2/c12-8-2-1-6 (11 (13,14)15)5-7 (8)10 (3-4-10)9 (16)17/h1-2,5H,3-4H2, (H,16,17)" .
Physical And Chemical Properties Analysis
“1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 264.63 .
Scientific Research Applications
Structural Analysis and Conformation
- The structural and conformational analysis of cyclopropanecarboxylic acids and their derivatives has been a subject of interest. Studies have determined the crystal structures and molecular conformations, providing insights into the spatial arrangements and interactions within these molecules. Such analyses are fundamental in understanding the chemical behavior and potential applications of these compounds in various fields (Korp, Bernal, & Fuchs, 1983).
Chemical Synthesis and Structural Modifications
- The synthesis of complex cyclopropane derivatives involves various chemical reactions and structural modifications. For instance, the synthesis of specific cyclopropanecarboxamide compounds has been achieved through multi-step reactions involving cyclopropanecarboxylic acid and other reagents. The resulting compounds' molecular structures have been characterized, shedding light on their potential applications in chemical synthesis and material sciences (Yan & Liu, 2007).
Acid-Catalyzed Reactions
- Cyclopropane-based compounds participate in various acid-catalyzed reactions, leading to the formation of structurally diverse products. These reactions are influenced by the nature of the acid used, indicating the significance of acid properties in dictating the outcome of chemical transformations involving cyclopropane derivatives (Zhu, Xu, & Gong, 2016).
Substituent Effects
- The presence and nature of substituents on cyclopropanecarboxylic acids significantly affect their chemical properties, such as acidity. Studies on various substituted cyclopropanecarboxylic acids provide insights into how different substituents impact the compound's reactivity and stability, which is crucial in designing molecules for specific chemical or biological functions (Kusuyama, 1979).
Ring Cleavage Reactions
- Cyclopropane rings in carboxylic esters can undergo cleavage reactions under specific conditions, leading to the formation of fluorinated ketones. These reactions highlight the potential of cyclopropane derivatives in synthesizing fluorinated compounds, which are valuable in various industrial and pharmaceutical applications (Konik et al., 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl groups have been found to act as antagonists for the calcitonin gene-related peptide (cgrp) receptor . CGRP receptors are found in various tissues throughout the body, including the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
Compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the target molecule, leading to changes in its activity.
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c12-8-2-1-6(11(13,14)15)5-7(8)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAINMQIFBFWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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